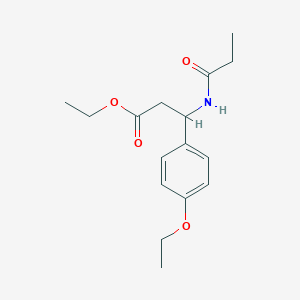![molecular formula C24H24N2O3 B11495383 1-[2-(3,4-dimethylphenoxy)ethyl]-3-(9H-xanthen-9-yl)urea](/img/structure/B11495383.png)
1-[2-(3,4-dimethylphenoxy)ethyl]-3-(9H-xanthen-9-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,4-dimethylphenoxy)ethyl]-3-(9H-xanthen-9-yl)urea is a synthetic organic compound with the molecular formula C24H24N2O3 and a molecular weight of 388.46 g/mol . This compound is characterized by the presence of a urea group, a xanthene moiety, and a dimethylphenoxyethyl group. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-[2-(3,4-dimethylphenoxy)ethyl]-3-(9H-xanthen-9-yl)urea involves several steps. One common synthetic route includes the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with phosgene to produce 2-(3,4-dimethylphenoxy)ethyl isocyanate. Finally, the isocyanate is reacted with 9H-xanthene-9-amine to yield the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-(3,4-dimethylphenoxy)ethyl]-3-(9H-xanthen-9-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from reduction include the corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and xanthene moieties. Common reagents used in these reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Scientific Research Applications
1-[2-(3,4-dimethylphenoxy)ethyl]-3-(9H-xanthen-9-yl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used as a reagent in various organic reactions.
Biology: In biological research, the compound is used as a probe to study enzyme activity and protein interactions. It is also used in the development of fluorescent dyes and markers.
Medicine: The compound has potential applications in drug discovery and development. It is being investigated for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Industry: In industrial applications, the compound is used as an intermediate in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dimethylphenoxy)ethyl]-3-(9H-xanthen-9-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, modulating their activity and function. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, the compound’s fluorescent properties make it useful for imaging and tracking biological processes at the molecular level.
Comparison with Similar Compounds
1-[2-(3,4-dimethylphenoxy)ethyl]-3-(9H-xanthen-9-yl)urea can be compared with other similar compounds, such as:
1-[2-(3,4-diethoxyphenyl)ethyl]-3-(9H-xanthen-9-yl)urea: This compound has ethoxy groups instead of methyl groups on the phenyl ring, which may affect its reactivity and biological activity.
1-[4-(3,4-difluorophenyl)-1-piperazinyl]-3-{methyl[2-(9H-xanthen-9-yl)ethyl]amino}-1-propanone: This compound contains a piperazine ring and fluorine atoms, which may enhance its binding affinity and specificity for certain targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24N2O3 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-[2-(3,4-dimethylphenoxy)ethyl]-3-(9H-xanthen-9-yl)urea |
InChI |
InChI=1S/C24H24N2O3/c1-16-11-12-18(15-17(16)2)28-14-13-25-24(27)26-23-19-7-3-5-9-21(19)29-22-10-6-4-8-20(22)23/h3-12,15,23H,13-14H2,1-2H3,(H2,25,26,27) |
InChI Key |
VAWPMUJXICWKPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(1H-pyrrol-1-yl)phenyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11495306.png)
![4-(4-tert-butylphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11495310.png)
![4-methoxy-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide](/img/structure/B11495317.png)
![4-amino-10-oxo-8-pyridin-3-yl-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11495318.png)
![4-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzonitrile](/img/structure/B11495324.png)
![6-(2-fluorophenyl)-9-[(4-fluorophenyl)methyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11495332.png)


![8-[(4-chlorophenyl)methyl]-4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one](/img/structure/B11495345.png)
![6-[(2E)-2-(5-bromo-2-hydroxybenzylidene)-1-ethylhydrazinyl]-2-chloro-4-methylpyridine-3-carbonitrile](/img/structure/B11495348.png)
![Pyrazol-3-one, 4-isopropyl-1,5-dimethyl-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2-dihydro-](/img/structure/B11495353.png)
![5-(aminomethyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B11495373.png)
![N-(furan-2-ylmethyl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11495379.png)
![11-(2-chlorophenyl)-3-(4-fluorophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11495382.png)
